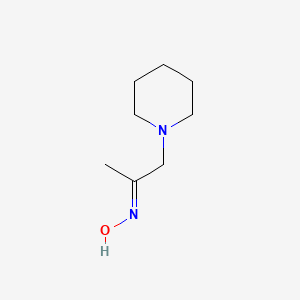

(2E)-1-Piperidin-1-ylacetone oxime

Overview

Description

“(2E)-1-Piperidin-1-ylacetone oxime” is an oxime compound. Oximes are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oximes can be found in nature in plants and animals, but they are also obtained by chemical synthesis .

Synthesis Analysis

Oxime esters, which “(2E)-1-Piperidin-1-ylacetone oxime” could be a part of, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Molecular Structure Analysis

The molecular structure of oximes, including “(2E)-1-Piperidin-1-ylacetone oxime”, is characterized by a weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds . This property contributes to their high reaction activities in the N–O bond cleavage involved in organic transformation .

Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . The oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .

Physical And Chemical Properties Analysis

The physical and chemical properties of oximes, including “(2E)-1-Piperidin-1-ylacetone oxime”, include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .

Scientific Research Applications

Organophosphate Antidotes

(2E)-1-Piperidin-1-ylacetone oxime: belongs to the class of oximes, which are renowned for their role as organophosphate (OP) antidotes. OP poisoning remains a significant global threat, with nearly one million cases annually and approximately 20,000 deaths worldwide. Oximes act by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by nerve agents. Notably, pralidoxime stands out as the sole FDA-approved oxime-based drug for this purpose .

Oxime-Based Antibiotics: Cephalosporins

Cephalosporins, a class of β-lactam antibiotics, play a crucial role in combating bacterial infections. Among them, oxime-based cephalosporins have gained prominence due to their improved efficacy and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens. The following FDA-approved oxime-based antibiotics fall into this category:

Other Pharmacological Applications

Beyond their role as antidotes and antibiotics, oximes exhibit diverse biological and pharmacological activities:

Unsubstituted Oximes

Recent research has explored the potential of unsubstituted oximes in various areas, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. These compounds merit further investigation for their therapeutic potential .

Mechanism of Action

Target of Action

The primary targets of oxime compounds, such as (2E)-1-Piperidin-1-ylacetone oxime, are typically enzymes like acetylcholinesterase . Oximes are known to reactivate these enzymes, which have been inhibited by organophosphorus compounds .

Mode of Action

Oximes interact with their targets by binding to specific sites on the enzyme cells . This interaction increases the release of inhibitory neurotransmitters like GABA, preventing the transmission of nerve signals . The oxime’s reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Biochemical Pathways

Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The result of the action of oximes is typically the reactivation of the inhibited enzyme, leading to the restoration of normal nerve signal transmission . This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Action Environment

The effectiveness of oximes like (2E)-1-Piperidin-1-ylacetone oxime can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

Future Directions

Recent works have revealed that new oxime compounds can demonstrate various functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning . This suggests promising future directions for the development and application of oximes, including “(2E)-1-Piperidin-1-ylacetone oxime”.

properties

IUPAC Name |

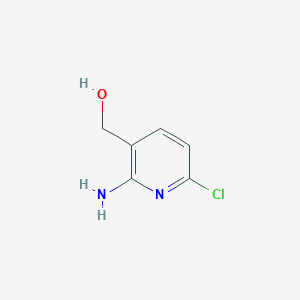

(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQTWPVYYBAXPW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63442-69-3 | |

| Record name | NSC150099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

methanone](/img/structure/B3032871.png)

![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)